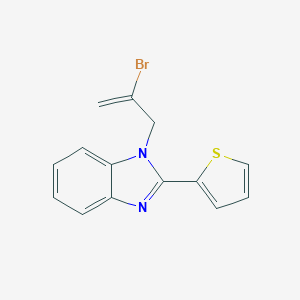
1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a thiophene ring and a bromopropenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole typically involves the reaction of 2-thiophen-2-ylbenzimidazole with 2-bromoprop-2-enyl bromide under basic conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propenyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazoles with various functional groups.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Saturated alkyl derivatives of the original compound.
Scientific Research Applications
1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, while the thiophene ring and bromopropenyl group enhance binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoprop-2-enyl)-2-phenylbenzimidazole: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(2-Bromoprop-2-enyl)-2-methoxybenzene: Lacks the benzimidazole core, featuring a methoxy group instead.
1-(2-Bromoprop-2-enyl)-2-methylsulfonylimidazole: Contains a methylsulfonyl group instead of a thiophene ring.
Uniqueness
1-(2-Bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole is unique due to the presence of both the thiophene ring and the benzimidazole core, which confer distinct electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and materials science .
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c1-10(15)9-17-12-6-3-2-5-11(12)16-14(17)13-7-4-8-18-13/h2-8H,1,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBJAWIRSHSNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1C3=CC=CS3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-tert-butylphenyl)-4-(4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384434.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384436.png)
![5-(4-bromophenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384437.png)
![5-[4-(benzyloxy)phenyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384438.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384440.png)
![3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384442.png)
![(E)-(4-ethoxyphenyl)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B384443.png)
![3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-4-(5-methyl-2-furoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384446.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-[4-(isopentyloxy)-3-methoxyphenyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384447.png)
![(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B384450.png)
![N-[4-(4-bromophenyl)-3-ethyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B384452.png)
![2-[2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B384453.png)
![ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B384454.png)
![5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384455.png)
